2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
Overview
Description
2-chloro-5-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s a chloro (trifluoromethyl) pyridine .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of 2-chloro-5-(trifluoromethyl)pyridine can be found on various chemical databases .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .Physical And Chemical Properties Analysis
The physical properties of 2-chloro-5-(trifluoromethyl)pyridine include a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .Scientific Research Applications
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Agrochemical Industry
- TFMP derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Pharmaceutical Industry
- Several TFMP derivatives are also used in the pharmaceutical industry .
- Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Veterinary Industry
- TFMP derivatives are also used in the veterinary industry .
- Two veterinary products containing the TFMP moiety have been granted market approval .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Synthesis of Metal-Organic Frameworks (MOFs)
- TFMP derivatives can be used in the synthesis of metal-organic frameworks (MOFs) .
- MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
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Intermediate in Herbicide Synthesis
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Intermediate in Insecticide Synthesis
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Pharmaceutical Intermediate
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Liquid Crystal Intermediate
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Preparation of (trifluoromethyl)pyridyllithiums
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Synthesis of Methiodide Salts
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Intermediate in the Synthesis of Fluazifop-P-butyl and Haloxyfop-R-methyl
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Intermediate in the Synthesis of Chlorfluazuron
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Pharmaceutical Intermediate
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Liquid Crystal Intermediate
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Preparation of (Trifluoromethyl)pyridyllithiums
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Synthesis of Methiodide Salts
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODRBHIESSYRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460522 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid | |
CAS RN |
505084-58-2 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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